molecular formula C11H14INO4 B8421221 4-Iodo-n,2,6-trimethoxy-n-methylbenzamide

4-Iodo-n,2,6-trimethoxy-n-methylbenzamide

Cat. No.: B8421221
M. Wt: 351.14 g/mol
InChI Key: UGPBDLSWANJKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-n,2,6-trimethoxy-n-methylbenzamide is a useful research compound. Its molecular formula is C11H14INO4 and its molecular weight is 351.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14INO4

Molecular Weight

351.14 g/mol

IUPAC Name

4-iodo-N,2,6-trimethoxy-N-methylbenzamide

InChI

InChI=1S/C11H14INO4/c1-13(17-4)11(14)10-8(15-2)5-7(12)6-9(10)16-3/h5-6H,1-4H3

InChI Key

UGPBDLSWANJKQH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1OC)I)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-iodo-2,6-dimethoxybezoic acid (308.0 mg, 1.00 mmol) in methylene chloride (5.0 mL) were added dimethylformamide (0.020 mL, 0.26 mmol) and oxalyl chloride (0.13 mL, 1.5 mmol), and the resulting mixture was stirred for 30 minutes. The reaction mixture was poured into an ice-cold solution of N,O-dimethylhydroxyamine hydrochloride (488.0 mg, 5.00 mmol) and N,N-diisopropylethylamine (1.74 mL, 10.0 mmol) in methylene chloride (5.0 mL). The ice bath was removed, and the mixture was stirred at room temperature for 30 minutes. 0.1 M Hydrochloric acid was added to the reaction mixture, and the resulting mixture was extracted with chloroform. The organic layer was washed with 0.1 M aqueous sodium hydroxide and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Hexane was added to the residue and the resulting precipitate was collected by filtration to yield crude 4-iodo-N,2,6-trimethoxy-N-methylbenzamide as a pale yellow crystalline powder (305.0 mg, yield: approx. 87%).
Quantity
308 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
488 mg
Type
reactant
Reaction Step Two
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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